Cas no 477848-07-0 (Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate)

Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 4-([(E)-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO)BENZENECARBOXYLATE
- Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate
- methyl 4-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]benzoate
- HMS579K04
- AKOS030243501
- Bionet1_003802
- 10P-918
- AKOS005076096
- SCHEMBL12416951
- methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate
- 477848-07-0
- methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate
- methyl4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate
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- Inchi: 1S/C16H14BrNO4/c1-21-13-7-11(15(19)14(17)8-13)9-18-12-5-3-10(4-6-12)16(20)22-2/h3-9,19H,1-2H3/b18-9+
- InChI Key: ZQSUILDSWGAJQF-GIJQJNRQSA-N
- SMILES: BrC1C=C(C=C(/C=N/C2C=CC(C(=O)OC)=CC=2)C=1O)OC
Computed Properties
- Exact Mass: 363.01062g/mol
- Monoisotopic Mass: 363.01062g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 68.1Ų
Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M172630-2.5mg |
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate |
477848-07-0 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
TRC | M172630-0.5mg |
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate |
477848-07-0 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
A2B Chem LLC | AI72040-10mg |
methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate |
477848-07-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI72040-500mg |
methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate |
477848-07-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00880603-1g |
Methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate |
477848-07-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI72040-1mg |
methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate |
477848-07-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI72040-5mg |
methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate |
477848-07-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI72040-1g |
methyl 4-[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]benzoate |
477848-07-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
TRC | M172630-1mg |
Methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate |
477848-07-0 | 1mg |
$ 80.00 | 2022-06-04 |
Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate
Comprehensive Overview of Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate (CAS No. 477848-07-0)
Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate (CAS No. 477848-07-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic research. This compound, characterized by its unique Schiff base structure, exhibits intriguing properties that make it a subject of ongoing scientific exploration. Its molecular framework combines a 3-bromo-2-hydroxy-5-methoxyphenyl moiety with a methylideneamino linker and a benzenecarboxylate ester, resulting in a versatile scaffold for further chemical modifications.
One of the most compelling aspects of Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate is its potential application in pharmaceutical research. Schiff bases, such as this compound, are known for their bioactivity, including antimicrobial, antifungal, and anticancer properties. Researchers are particularly interested in its structure-activity relationship (SAR), as the presence of the bromo and methoxy substituents may enhance its interaction with biological targets. Recent studies have explored its role as a precursor for drug discovery, especially in the development of novel small-molecule inhibitors.
In addition to its pharmaceutical potential, this compound is also relevant in material science. The conjugated system formed by the Schiff base and aromatic rings contributes to its optical and electronic properties. This makes it a candidate for applications in organic electronics, such as OLEDs (organic light-emitting diodes) and sensors. The E-configuration of the imine bond further stabilizes the molecule, which is crucial for its performance in such applications.
The synthesis of Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate typically involves a condensation reaction between 3-bromo-2-hydroxy-5-methoxybenzaldehyde and methyl 4-aminobenzoate. This reaction is often catalyzed by mild acids or bases, and the product can be purified using techniques like column chromatography or recrystallization. The purity and yield of the compound are critical for its subsequent applications, and advanced analytical methods such as HPLC and NMR spectroscopy are employed to ensure quality.
From an environmental and sustainability perspective, researchers are increasingly focusing on green chemistry approaches to synthesize such compounds. Solvent-free reactions, microwave-assisted synthesis, and the use of biodegradable catalysts are some of the eco-friendly methods being explored. This aligns with the growing demand for sustainable chemical processes in both academia and industry.
Another area of interest is the computational modeling of Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate. Density functional theory (DFT) calculations are often used to predict its electronic structure, reactivity, and potential interactions with biological macromolecules. These in silico studies provide valuable insights before experimental validation, saving time and resources in drug development pipelines.
Given the compound's complexity, researchers frequently search for synthetic protocols, spectroscopic data, and safety handling guidelines. Online databases and scientific forums often feature discussions on optimizing its synthesis or troubleshooting common issues, such as low yields or impurities. Collaborative platforms like ResearchGate and PubMed serve as valuable resources for sharing findings and methodologies related to this compound.
In summary, Methyl 4-{(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino}benzenecarboxylate (CAS No. 477848-07-0) represents a multifaceted compound with applications spanning medicinal chemistry, material science, and sustainable synthesis. Its unique structural features and potential functionalities continue to inspire innovative research, making it a noteworthy subject in contemporary scientific literature.
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